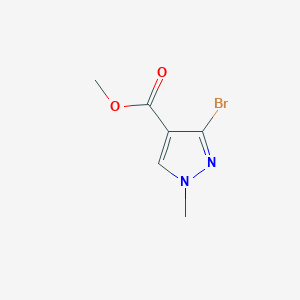![molecular formula C18H11F4N7O B10907321 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a tetrazole ring, a pyrazole ring, and a tetrafluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method involves the reaction of 5-phenyl-1H-tetrazole with a suitable pyrazole derivative under Chan–Evans–Lam coupling conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrafluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles: These compounds have similar structural features and may exhibit comparable biological activities.
ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds are also tetrazole derivatives and have been studied for their biological activities.
Uniqueness
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a tetrazole and a pyrazole ring, as well as the tetrafluorophenyl group. This combination of structural features may confer unique properties, such as enhanced stability, specific binding affinities, and distinct biological activities .
Eigenschaften
Molekularformel |
C18H11F4N7O |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
1-[(5-phenyltetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H11F4N7O/c19-11-8-12(20)15(22)16(14(11)21)23-18(30)13-6-7-28(25-13)9-29-26-17(24-27-29)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,30) |
InChI-Schlüssel |
LTODSSKCNMUWDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=C(C(=CC(=C4F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10907238.png)
![Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907244.png)
![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)

![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10907278.png)
![ethyl (2E)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B10907290.png)
![6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10907296.png)
![methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate](/img/structure/B10907297.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10907314.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)
